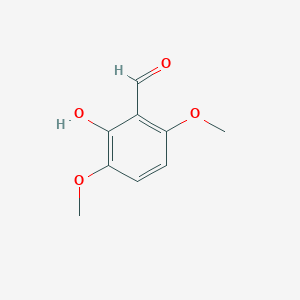

2-Hydroxy-3,6-dimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMMXJBGOHHJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428279 | |

| Record name | 2-Hydroxy-3,6-dimethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64466-51-9 | |

| Record name | 2-Hydroxy-3,6-dimethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design

Direct Synthesis Approaches for 2-Hydroxy-3,6-dimethoxybenzaldehyde

Direct synthesis primarily relies on the formylation of 2,5-dimethoxyphenol (B92355). The hydroxyl group is a potent activating and ortho-para directing group in electrophilic aromatic substitution. In 2,5-dimethoxyphenol, the positions ortho to the hydroxyl group are C1 and C3. The C1 position is sterically hindered by the adjacent methoxy (B1213986) group at C6. However, its electronic activation by both the hydroxyl and the para-methoxy group makes it a potential site for formylation.

Reimer-Tiemann Reaction : This reaction involves treating a phenol (B47542) with chloroform (B151607) in a strong basic solution. mychemblog.comwikipedia.org The reactive electrophile is dichlorocarbene, generated in situ. wikipedia.org While it typically favors ortho-formylation, a mixture of ortho and para isomers can be produced. mychemblog.com For 2,5-dimethoxyphenol, formylation would be directed to the positions activated by the phenoxide ion. The use of phase-transfer catalysts can improve yields in Reimer-Tiemann reactions. cqu.edu.cn

Duff Reaction : The Duff reaction uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol (B35011) or acetic acid. wikipedia.org It is effective for electron-rich phenols and generally directs formylation to the ortho position. wikipedia.org However, the reaction is often inefficient. wikipedia.org A copper-mediated Duff reaction has been shown to improve both yield and ortho-selectivity for formylation of phenols. researchgate.net

Vilsmeier-Haack Reaction : This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. thieme-connect.dewikipedia.orgorganic-chemistry.org The reaction is versatile but requires an activated substrate. wikipedia.org Solvent-free Vilsmeier-Haack reactions using grinding techniques have been reported, offering a green chemistry alternative. ajrconline.org

Magnesium-Mediated Ortho-Formylation : A highly regioselective method for ortho-formylation of phenols uses paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. mdma.chorgsyn.orgorgsyn.org The magnesium ion is believed to chelate with the phenolic oxygen and the formylating agent, directing the substitution exclusively to the ortho position. mdma.ch This method is effective for phenols with alkyl and alkoxy substituents, often providing excellent yields. orgsyn.org Given its high ortho-selectivity, this method holds significant promise for the synthesis of 2-Hydroxy-3,6-dimethoxybenzaldehyde from 2,5-dimethoxyphenol.

Table 1: Comparison of Formylation Reactions for 2,5-Dimethoxyphenol Data is inferred from reactions on similar substrates, as direct literature for this specific transformation is limited.

| Reaction | Reagents | Typical Conditions | Potential Outcome/Yield |

| Reimer-Tiemann | 2,5-Dimethoxyphenol, CHCl₃, NaOH | Aqueous base, heat (60-70°C) | Mixture of isomers, moderate yield. mychemblog.comsciencemadness.org |

| Duff Reaction | 2,5-Dimethoxyphenol, Hexamine, Acid | Glycerol or Acetic Acid, heat | Low to moderate yield, primarily ortho-isomer. wikipedia.orgsciencemadness.org |

| Vilsmeier-Haack | 2,5-Dimethoxyphenol, DMF, POCl₃ | 0°C to heat | Good yield, potential for isomer formation. thieme-connect.dewikipedia.org |

| Mg-Mediated | 2,5-Dimethoxyphenol, Paraformaldehyde, MgCl₂, Et₃N | Anhydrous THF or ACN, reflux | High yield, high ortho-selectivity expected. mdma.chorgsyn.org |

An alternative route involves the selective demethylation of a polymethoxybenzaldehyde precursor, such as 2,3,6-trimethoxybenzaldehyde. The challenge lies in selectively cleaving the methyl ether at the C2 position while leaving the C3 and C6 methoxy groups intact. The C2-methoxy group is ortho to the aldehyde, which can influence its reactivity.

Various reagents are known to cleave aryl methyl ethers, with Lewis acids being particularly common. The selectivity often depends on the steric and electronic environment of the methoxy groups. A patented method describes the selective demethylation of ortho-trimethoxybenzene compounds (removing the central methoxy group) using zirconium tetrachloride (ZrCl₄) as a catalyst, which could be applicable here. google.com Other strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are potent demethylating agents, but may lack selectivity, leading to multiple demethylations.

Table 2: Potential Demethylation Reagents for 2,3,6-Trimethoxybenzaldehyde

| Reagent | Conditions | Expected Selectivity |

| Zirconium Tetrachloride (ZrCl₄) | Catalytic amount, with anisole (B1667542) as an additive, room temp to 60°C | High selectivity for the central methoxy group reported for related systems. google.com |

| Aluminum Chloride (AlCl₃) | Stoichiometric or excess, inert solvent (e.g., DCM) | Potentially low selectivity, may lead to multiple demethylations. |

| Boron Tribromide (BBr₃) | Stoichiometric, low temperature (-78°C to rt), inert solvent | Very strong reagent, likely to cause multiple demethylations without careful control. |

| Thiophenoxide Anion | Nucleophilic displacement, high temperature (e.g., in DMF) | May offer different selectivity based on steric accessibility. |

Complex multi-step syntheses allow for precise control over the placement of functional groups. A plausible route to 2-Hydroxy-3,6-dimethoxybenzaldehyde could start from a simpler, appropriately substituted benzene (B151609) derivative. For instance, one could begin with 1,4-dimethoxybenzene. A sequence involving:

Protection of one methoxy group.

Directed ortho-metalation (lithiation) followed by introduction of a protected hydroxyl group.

A second directed ortho-metalation followed by formylation.

Deprotection steps.

A reported synthesis of an isotopically labeled analogue, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, utilized a strategy involving regioselective lithiation of 1,3-dimethoxybenzene (B93181) followed by formylation to introduce the aldehyde group. whiterose.ac.uk A similar directed metalation approach on a 1-protected-hydroxy-2,5-dimethoxybenzene intermediate could provide a viable, albeit lengthy, pathway to the target molecule. semanticscholar.org

Advanced Synthetic Techniques and Yield Enhancement

To improve the efficiency, sustainability, and yield of the synthesis, advanced techniques can be employed.

Green chemistry principles encourage the reduction or elimination of hazardous solvents and reagents. Mechanochemistry, which involves reactions induced by mechanical force such as grinding, offers a solvent-free alternative to traditional solution-phase synthesis. nih.gov

Solvent-Free Formylation : The Vilsmeier-Haack reaction has been successfully carried out under solvent-free conditions by grinding the phenolic substrate with the Vilsmeier reagent in a mortar and pestle, resulting in good yields and significantly shorter reaction times. ajrconline.org This approach could be directly applied to the formylation of 2,5-dimethoxyphenol.

Solid-State Knoevenagel Condensation : While not a direct synthesis of the target aldehyde, related green methods like the solvent-free Knoevenagel condensation of benzaldehydes with malonic acid highlight the potential of solid-state reactions for transformations involving aldehyde functional groups. researchgate.nettue.nl These methods often use environmentally benign catalysts and reduce waste. researchgate.net

The use of catalysts can dramatically improve the selectivity and efficiency of synthetic transformations.

Palladium-Catalyzed Formylation : For routes starting from a halogenated precursor, such as 1-bromo-2-hydroxy-3,6-dimethoxybenzene, palladium-catalyzed formylation offers a modern alternative. These reactions can use carbon monoxide (CO) or, more recently, carbon dioxide (CO₂) as the carbonyl source under mild conditions, providing good yields of aromatic aldehydes. organic-chemistry.orgnih.gov

Copper-Catalyzed Duff Reaction : As mentioned, the Duff reaction's efficiency and ortho-selectivity can be significantly improved by using a copper catalyst. researchgate.net This catalytic variant presents a more viable option for the ortho-formylation of 2,5-dimethoxyphenol compared to the classical, uncatalyzed version.

Phase-Transfer Catalysis : In biphasic reactions like the Reimer-Tiemann reaction, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols) can enhance the reaction rate and yield by facilitating the transport of the hydroxide (B78521) and phenoxide ions between the aqueous and organic phases. cqu.edu.cn

Synthesis of Key Intermediates and Precursors

The efficient synthesis of 2-Hydroxy-3,6-dimethoxybenzaldehyde is contingent upon the successful preparation of its foundational molecular building blocks. This section outlines established and innovative routes for synthesizing the necessary substituted phenols, acetophenones, and protected benzaldehyde (B42025) derivatives.

Preparation of Substituted Phenols and Acetophenones

The creation of appropriately substituted phenolic and acetophenonic intermediates is a critical first step. Various synthetic strategies have been developed to achieve the desired substitution patterns on the aromatic ring.

Substituted phenols are essential for a wide range of applications, and their synthesis with precise control over substituent placement is a significant area of research. oregonstate.edu One approach involves the demethylation of more complex ethers. For instance, 2,6-dimethoxyphenol (B48157) can be synthesized by the demethylation of pyrogallol (B1678534) trimethyl ether in an alkaline medium. chemicalbook.com Another method involves the reaction of pyrogallol with methyl iodide in an alkaline aqueous solution. chemicalbook.com A patented process describes the demethylation and decarboxylation of 3,4,5-trimethoxybenzoic acid (TMBA) using potash in ethylene (B1197577) glycol to produce 2,6-dimethoxyphenol with a 65.6% yield.

The synthesis of substituted acetophenones often involves Friedel-Crafts acylation or related reactions. For example, 2'-hydroxy-3',4'-dimethoxyacetophenone can be prepared by the reaction of acetyl chloride with pyrogallol trimethyl ether in the presence of aluminum chloride. chemicalbook.com The choice of solvent, such as carbon disulfide or boiling ethyl ether, can influence the reaction's success. chemicalbook.com An alternative route involves the ring-opening of substituted 1-methyl-3,4-dihydroisoquinolines to yield 2-(2-acetamidoethyl)acetophenones, which are valuable intermediates. orgsyn.org The preparation of 2,6-dihydroxyacetophenone has been achieved through the reaction of methylmagnesium iodide on 2,6-dimethoxybenzonitrile, followed by ether cleavage with aluminum chloride. orgsyn.org

A variety of hydroxyacetophenones can be synthesized through methods such as the iodination of dihydroxy-α-methoxyacetophenone or the hydrogenolysis of benzyloxy-α-methoxyacetophenone. researchgate.net The Claisen-Schmidt condensation is a widely used method for preparing chalcones, which are precursors to flavones, by reacting a substituted acetophenone (B1666503) with a substituted benzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide. innovareacademics.in

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Pyrogallol trimethyl ether | Potash, Ethylene glycol | 2,6-Dimethoxyphenol | 65.6 | |

| Pyrogallol trimethyl ether | Acetyl chloride, Aluminum chloride | 2'-Hydroxy-3',4'-dimethoxyacetophenone | 77 | chemicalbook.com |

| 2,6-Dimethoxybenzonitrile | Methylmagnesium iodide, Aluminum chloride | 2,6-Dihydroxyacetophenone | - | orgsyn.org |

| 2-Hydroxy acetophenone, Substituted aromatic aldehydes | NaOH or KOH/EtOH | Chalcone (B49325) derivatives | - | innovareacademics.in |

| 4-Methoxyphenol (B1676288) | Chloroform, Sodium hydroxide | 2-Hydroxy-5-methoxybenzaldehyde (B1199172) | - | scribd.comchemicalbook.com |

| 2-Hydroxy-5-methoxybenzaldehyde | Dimethylsulfate | 2,5-Dimethoxybenzaldehyde (B135726) | 82.5 | scribd.com |

| 4-tertiary-Butylphenol | Bromine | 2-Bromo-4-tertiary-butylphenol | 99.5 | globethesis.com |

| 2-Bromo-4-tert-butylphenol | Phenol, AlCl3 | 2-Bromophenol (B46759) | 96.0 | globethesis.com |

| 3-Bromo-2-hydroxy-benzaldehyde | Sodium methoxide (B1231860), DMC, DMF | 2,3-Dimethoxybenzaldehyde (B126229) | 84.1 | globethesis.com |

Formation of Protected Benzaldehyde Derivatives

Protecting the aldehyde functional group is often a necessary strategy in multi-step syntheses to prevent unwanted side reactions. The formation of protected benzaldehyde derivatives is a key tactic in the route to 2-Hydroxy-3,6-dimethoxybenzaldehyde.

A common method for formylating phenols is the Reimer-Tiemann reaction, which can be used to introduce a formyl group ortho to a hydroxyl group. For example, 4-methoxyphenol can be formylated using chloroform and sodium hydroxide to produce 2-hydroxy-5-methoxybenzaldehyde. scribd.comchemicalbook.com This intermediate can then be methylated with dimethyl sulfate (B86663) to yield 2,5-dimethoxybenzaldehyde. scribd.comchemicalbook.com

Another approach involves the direct formylation of an aromatic ring. The formylation of 2-bromophenol can produce 2-hydroxy-3-bromo-benzaldehyde in high yield. globethesis.com This brominated intermediate can then undergo methoxylation. The use of a base like sodium methoxide and a methylating agent such as dimethyl carbonate (DMC) in a solvent like DMF can lead to the formation of 2,3-dimethoxybenzaldehyde. globethesis.com

The protection of hydroxyl groups as ethers is also a common strategy. For instance, 6-bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258) can be reacted with dimethyl sulfate in the presence of potassium carbonate and DMF to yield 6-bromo-2,3-dimethoxybenzaldehyde. The synthesis of 2-hydroxy-3,5-dibromo-4,6-dimethoxybenzaldehyde has been achieved by the bromination of 2-hydroxy-3-bromo-4,6-dimethoxybenzaldehyde (B8535836) with N-bromosuccinimide in glacial acetic acid. prepchem.com

The Claisen rearrangement offers another route to substituted hydroxybenzaldehydes. The rearrangement of allyl aryl ethers, such as 3-allyloxybenzaldehyde, can produce α-allyl substituted phenols like 2-allyl-3-hydroxybenzaldehyde. google.com This intermediate can then be further modified.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | Dimethylsulfate, K2CO3, DMF | 6-Bromo-2,3-dimethoxybenzaldehyde | 77 | |

| 2-Hydroxy-3-bromo-4,6-dimethoxybenzaldehyde | N-Bromosuccinimide, Acetic acid | 2-Hydroxy-3,5-dibromo-4,6-dimethoxybenzaldehyde | 84 | prepchem.com |

| 3-Allyloxybenzaldehyde | Heat | 2-Allyl-3-hydroxybenzaldehyde | - | google.com |

| o-Bromophenol | Paraformaldehyde, MgCl2, Triethylamine, Toluene | 3-Bromo-2-hydroxy benzaldehyde | - | patsnap.com |

Derivatization and Structural Modification Strategies

Chalcone (B49325) Derivatives: Synthesis and Conformational Studies

Chalcones, belonging to the flavonoid family, are synthesized from 2-Hydroxy-3,6-dimethoxybenzaldehyde through various methods, with the Claisen-Schmidt condensation being a prominent technique. These derivatives are precursors for other flavonoids like aurones and flavones.

Claisen-Schmidt Condensation for 2'-Hydroxy-3,6'-dimethoxychalcone and Analogs

The Claisen-Schmidt condensation is a widely used method for synthesizing chalcones. unair.ac.idcore.ac.ukwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org Specifically, 2'-Hydroxy-3,6'-dimethoxychalcone and its analogs are synthesized by reacting appropriately substituted 2'-hydroxy-acetophenones with benzaldehydes. nih.gov The reaction is often carried out in the presence of an alkaline catalyst, such as aqueous potassium hydroxide (B78521) (KOH) in ethanol (B145695) or sodium hydride (NaH) in dimethylformamide (DMF). nih.gov

The Claisen-Schmidt condensation can be optimized for better yields and shorter reaction times. For instance, using ultrasound irradiation has been shown to be more efficient than traditional reflux agitation methods. nih.gov Solvent-free conditions using sodium hydroxide as a base have also been reported to give quantitative yields. wikipedia.org The choice of solvent and the amount of base catalyst can significantly affect the yield and purity of the product. ajrconline.org For example, isopropyl alcohol has been found to be a better solvent than methanol, ethanol, acetonitrile (B52724), dichloromethane, and tetrahydrofuran (B95107) in certain cases. ajrconline.org

A study demonstrated the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone through a grinding technique, which involved the Claisen-Schmidt condensation of 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde (B141060) with solid NaOH in a mortar for 15 minutes, resulting in a 70% yield. researchgate.netugm.ac.id

Oxidative Cyclization to Flavonoids and Aurones

2'-Hydroxychalcones are important precursors for the synthesis of other flavonoids, such as flavones and aurones, through oxidative cyclization. mdpi.comresearchgate.net Aurones, which are (Z)-2-benzylidenebenzofuran-3-(2H)-ones, are structural isomers of flavones and are less common in nature. nih.govmdpi.com The synthesis of aurones can be achieved through the oxidative cyclization of the corresponding chalcones using reagents like mercury(II) acetate (B1210297) in pyridine. nih.gov

The outcome of the oxidative cyclization can be influenced by the reaction conditions and the specific structure of the chalcone precursor. mdpi.comresearchgate.net For instance, while some reagents selectively produce aurones, others may lead to the formation of flavones, flavanones, or flavonols. researchgate.netresearchgate.netchemijournal.com The use of an iodine-DMSO system has been reported to be effective for the oxidative cyclization of chalcones to flavones. researchgate.net

A study reported the synthesis of 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and its subsequent conversion to the corresponding flavone (B191248), 3',4'-dimethoxy-7,8-dimethylflavone. nih.gov Similarly, 2'-hydroxy-3',4',3,4-tetramethoxychalcone was converted to 3',4',7,8-tetramethoxyflavone. nih.gov

Investigation of Isomeric Forms and Stability

Chalcones can exist as two geometric isomers: cis (Z) and trans (E). The trans isomer is generally more thermodynamically stable. researchgate.net The stability of a chalcone is influenced by the substituents present in the molecule. ufms.br Bulky substituents may hinder the planarity of the molecule, thereby decreasing its stability, while other substituents might enhance stability through electronic resonance. ufms.br

Conformational analysis of chalcones derived from vanillin (B372448) has shown that the s-cis conformation is predominant, and this stability is attributed to hyperconjugative interactions. ufms.brdoaj.org

Schiff Bases and Hydrazone Derivatives

Schiff bases and hydrazones are two other important classes of derivatives synthesized from 2-Hydroxy-3,6-dimethoxybenzaldehyde. These compounds are formed through condensation reactions and are known for their ability to form metal complexes.

Condensation Reactions with Amines and Hydrazides

Schiff bases are formed by the condensation reaction between a primary amine and a carbonyl compound, resulting in an imine or azomethine group. mediresonline.orgnih.gov Similarly, hydrazones are synthesized through the condensation of aldehydes or ketones with hydrazines. nih.govresearchgate.net These reactions are often straightforward and can be carried out under various conditions, including solvent-free and ultrasonic conditions. researchgate.net

For instance, hydrazone derivatives of isonicotinic hydrazide have been synthesized by reacting alkoxy benzaldehyde (B42025) derivatives with isoniazid (B1672263) in ethanol with a few drops of acetic acid under reflux. nih.gov The synthesis of Schiff bases has been reported from the reaction of para-aminophenol and various benzaldehydes, yielding high percentages of the desired products. mediresonline.org

The synthesis of a novel tripodal Schiff base ligand has been achieved through the template condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with a branched tetradentate amine in the presence of a Zn(II) metal ion in methanol. researchgate.net

Chelate Ring Formation and Coordination Chemistry

Schiff bases and hydrazones are excellent ligands for forming coordination compounds with various metal ions due to the presence of donor atoms like nitrogen and oxygen. nih.govsbmu.ac.ir The azomethine nitrogen atom in Schiff bases plays a crucial role in their chelating ability. sbmu.ac.ir They can form stable 4-, 5-, and 6-membered chelate rings with metal ions. nih.gov

The coordination of a double deprotonated hydrazone ligand to Co(III), Ni(II), Cu(II), and Zn(II) metal centers has been reported. researchgate.net In some cases, the hydrazone ligand acts as a tetradentate, bridging between metal centers. researchgate.net The crystal structure of a copper(II) complex with a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) showed a distorted octahedral coordination around the copper atoms, involving phenol (B47542) oxygen, azomethine nitrogen, and sulfur atoms from the ligand. mdpi.com

The planar configuration of Schiff base molecules is often stabilized by an intramolecular O-H···N hydrogen bond, which is a common feature in Schiff bases derived from 2-hydroxybenzaldehyde. mdpi.com

Halogenated and Alkylated Derivatives

Regioselective bromination of the aromatic ring is a critical strategy for synthesizing specific isomers used as building blocks in further chemical research. The directing effects of the hydroxyl and methoxy (B1213986) substituents on the benzaldehyde ring are key to controlling the position of electrophilic substitution. While direct bromination of 2-hydroxy-3,6-dimethoxybenzaldehyde is specific, studies on closely related isomers like 2,3-dimethoxybenzaldehyde (B126229) and o-vanillin provide clear examples of regioselective bromination strategies.

For instance, the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde can be achieved through the direct bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). The reaction proceeds over an extended period, and the product precipitates upon addition to ice water.

Conversely, the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde (B184988) requires a two-step process starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). First, o-vanillin undergoes molecular bromination to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde. The subsequent methylation of the hydroxyl group with methyl iodide and a base like potassium carbonate (K₂CO₃) in DMF yields the final product.

The table below summarizes these regioselective synthesis approaches.

| Target Compound | Starting Material | Reagents | Key Findings | Yield |

| 6-bromo-2,3-dimethoxybenzaldehyde | 2,3-dimethoxybenzaldehyde | N-Bromosuccinimide (NBS), DMF | Direct bromination at the 6-position. | 60% |

| 5-bromo-2,3-dimethoxybenzaldehyde | 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) | 1. Br₂ 2. CH₃I, K₂CO₃, DMF | Two-step process involving bromination followed by methylation. | 98% (methylation step) |

The hydroxyl group of 2-hydroxy-3,6-dimethoxybenzaldehyde and its derivatives is a key functional handle for structural modification. Methylation or more general alkylation of this group can significantly alter the molecule's electronic and steric properties, as well as its coordination behavior.

This reaction is typically carried out under basic conditions to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide ion, which then reacts with an alkylating agent. Common reagents for this transformation include dimethyl sulfate (B86663) or methyl iodide for methylation, and various alkyl halides for more complex alkylations.

A well-established method involves reacting the hydroxy-aldehyde with an alkylating agent in the presence of a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN). For example, the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde from its hydroxylated precursor is achieved using methyl iodide and K₂CO₃ in DMF. Similarly, the synthesis of 2,5-dimethoxybenzaldehyde (B135726) can be accomplished by methylating 2-hydroxy-5-methoxybenzaldehyde (B1199172) with dimethyl sulfate in the presence of K₂CO₃ in acetone.

In some cases, to achieve higher regioselectivity in molecules with multiple hydroxyl groups, specific conditions are employed. For catechols bearing an electron-withdrawing group, regioselective alkylation at the 4-hydroxyl position can be achieved using an alkyl halide with sodium bicarbonate and a catalytic amount of sodium iodide in DMF at a controlled temperature.

Organometallic Complexes Derived from 2-Hydroxy-3,6-dimethoxybenzaldehyde Scaffolds

The 2-hydroxybenzaldehyde scaffold, of which 2-hydroxy-3,6-dimethoxybenzaldehyde is a member, is a privileged structure in coordination chemistry. The ortho-hydroxyl and aldehyde groups can act as a bidentate, O,O'-donor ligand, coordinating to a metal center through the deprotonated phenolic oxygen and the carbonyl oxygen to form a stable six-membered chelate ring. mdpi.com This fundamental chelating ability allows for the design of a wide array of organometallic complexes. The electronic and steric properties of the resulting complexes can be fine-tuned by the substituents on the aromatic ring, such as the methoxy groups in the title compound.

Derivatives of these ligands, particularly Schiff bases formed by the condensation of the aldehyde with a primary amine, are also exceptionally versatile. These Schiff base ligands offer different donor sets (e.g., O,N) and can be designed with varying denticity. nih.govprimescholars.com

Complexes with a range of transition metals have been synthesized using these scaffolds:

Rhenium(I): Rhenium(I) tricarbonyl complexes of the type fac-[Re(CO)₃(L)] (where L is a bidentate ligand) are of significant interest. Syntheses often involve the reaction of a precursor like [ReX(CO)₅] (X=Cl, Br) or [NEt₄]₂[Re(CO)₃Br₃] with the salicylaldehyde-type ligand or its derivatives. nih.govnih.gov The resulting complexes typically feature a stable facial arrangement of the three carbonyl groups. nih.gov

Chromium, Iron, Cobalt, Copper: A variety of complexes with these metals have been reported using salicylaldehyde (B1680747) and its Schiff base derivatives. epa.gov Syntheses often involve reacting the appropriate metal salt (e.g., CoCl₂·6H₂O) with the ligand in a suitable solvent, sometimes in the presence of a base to facilitate deprotonation of the ligand. mdpi.com The resulting complexes exhibit diverse geometries depending on the metal ion and the specific ligand used. For example, studies on related systems have reported distorted octahedral geometries for Cr(III) and Co(II) complexes and square planar geometries for some Cu(II) complexes. mdpi.comresearchgate.net

Common coordination geometries observed for complexes with salicylaldehyde-type ligands include:

Octahedral: This geometry is frequently observed for metals like Cr(III), Fe(III), and Co(II). epa.govresearchgate.net In fac-[Re(CO)₃(L)] complexes, the rhenium center adopts a distorted octahedral geometry with the three carbonyl ligands occupying one face of the octahedron. nih.gov

Square Planar: This geometry is common for d⁸ metal ions like Ni(II) and Pd(II), and can also be found with Cu(II). mdpi.comresearchgate.net The ligand coordinates in a bidentate fashion, occupying two adjacent sites in the plane.

Tetrahedral: Some Co(II) complexes have been characterized with a tetrahedral geometry. researchgate.net

In addition to mononuclear structures, these ligands can facilitate the formation of multinuclear architectures, including dimer structures . For example, some copper(II) complexes with salicylaldehyde thiosemicarbazone derivatives have been found to form dinuclear species. In other cases, intermolecular forces such as hydrogen bonding or π-π stacking can lead to the assembly of supramolecular dimer-like structures in the crystal lattice.

Spectroscopic techniques such as Infrared (IR) spectroscopy are also vital for characterization. The coordination of the carbonyl group to the metal center typically results in a shift of the ν(C=O) stretching frequency to a lower wavenumber compared to the free ligand, providing evidence of chelation. nih.gov

The table below provides examples of coordination geometries found in complexes with related salicylaldehyde ligands.

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Rhenium(I) | Bidentate P,O or P,N | Distorted Octahedral | nih.gov |

| Palladium(II) | Substituted Salicylaldehyde | Square Planar | mdpi.com |

| Cobalt(II) | Schiff Base | Distorted Octahedral | researchgate.net |

| Nickel(II) | Thiosemicarbazone | Distorted Square-Planar | researchgate.net |

| Chromium(III) | Schiff Base | Distorted Octahedral | researchgate.net |

Flavylium (B80283) Cation and Anthocyanidin Analogs from 2-Hydroxy-3,6-dimethoxybenzaldehyde

The derivatization of 2-Hydroxy-3,6-dimethoxybenzaldehyde into flavylium cations and their analogs represents a key strategy in the synthesis of novel dye molecules and compounds with interesting physicochemical properties. These synthetic anthocyanidin analogs are of significant interest for their potential applications as pH indicators, photosensitizers, and functional dyes. The specific substitution pattern of the precursor, 2-Hydroxy-3,6-dimethoxybenzaldehyde, with a hydroxyl group at the 2-position and methoxy groups at the 3- and 6-positions, is anticipated to exert a significant influence on the reaction pathways and the properties of the resulting flavylium cations.

Acid-Catalyzed Condensation Reactions in Flavonoid Synthesis

The primary route for synthesizing flavylium cations from 2-Hydroxy-3,6-dimethoxybenzaldehyde involves an acid-catalyzed condensation reaction with a substituted acetophenone (B1666503). This classic method, often a variation of the Robinson-Way synthesis, proceeds through the formation of a chalcone intermediate, which subsequently undergoes cyclization to form the benzopyrylium core of the flavylium cation.

The general reaction scheme is as follows:

Chalcone Formation (Claisen-Schmidt Condensation): 2-Hydroxy-3,6-dimethoxybenzaldehyde is reacted with an acetophenone derivative in the presence of a base (like sodium hydroxide or potassium hydroxide) to form a 2'-hydroxychalcone. The presence of the hydroxyl group at the 2-position of the benzaldehyde is crucial for the subsequent cyclization step.

Cyclization to Flavylium Cation: The intermediate chalcone is then treated with a strong acid, such as hydrogen chloride in an anhydrous solvent (e.g., ethanol or ethyl acetate). The acidic conditions promote the cyclization of the chalcone to form the flavylium cation. The 2'-hydroxyl group attacks the α,β-unsaturated ketone system, leading to the formation of the heterocyclic C-ring.

A study on the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone, a related compound, demonstrated that the Claisen-Schmidt condensation can be efficiently carried out by grinding the reactants (2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde) with solid NaOH, yielding the product in a higher yield (70%) compared to conventional methods. researchgate.net This solvent-free approach could potentially be adapted for the synthesis of chalcones from 2-Hydroxy-3,6-dimethoxybenzaldehyde.

The choice of the acetophenone derivative allows for the introduction of various substituents on the B-ring of the resulting flavylium cation, thereby tuning its electronic and optical properties. For instance, reacting 2-Hydroxy-3,6-dimethoxybenzaldehyde with acetophenones bearing hydroxyl or methoxy groups at different positions on the phenyl ring would yield a library of flavylium cations with diverse substitution patterns. A patent describing the synthesis of flavylium compounds outlines the condensation of various salicylaldehyde derivatives with different acetophenones in the presence of hydrogen chloride to produce a range of flavylium chlorides. google.com

The reaction to form a hypothetical 7-hydroxy-4',8-dimethoxyflavylium chloride from 2-Hydroxy-3,6-dimethoxybenzaldehyde and 4-hydroxyacetophenone would proceed as illustrated below:

Table 1: Key Steps in the Acid-Catalyzed Synthesis of a Flavylium Cation

| Step | Reaction Type | Reactants | Product | Conditions |

| 1 | Claisen-Schmidt Condensation | 2-Hydroxy-3,6-dimethoxybenzaldehyde, Substituted Acetophenone | 2'-Hydroxychalcone derivative | Basic (e.g., NaOH, KOH) |

| 2 | Acid-Catalyzed Cyclization | 2'-Hydroxychalcone derivative | Flavylium Cation | Acidic (e.g., HCl in ethanol) |

Influence of Substitution on Flavylium Cation Multistate Equilibrium

Flavylium cations exist in a dynamic equilibrium with several other chemical species, including the hemiketal, cis- and trans-chalcones, and quinoidal bases. This complex network of reversible reactions is highly sensitive to the pH of the solution and the substitution pattern on the flavylium core. The hydroxy and methoxy substituents on the A-ring, originating from 2-Hydroxy-3,6-dimethoxybenzaldehyde, are expected to significantly modulate this multistate equilibrium.

The equilibrium can be generally represented as:

Flavylium Cation (AH⁺) ⇌ Hemiketal (B) ⇌ cis-Chalcone (B1234215) (Cc) ⇌ trans-Chalcone (Ct)

The flavylium cation (AH⁺) is typically the dominant species at low pH, exhibiting a characteristic color. As the pH increases, nucleophilic attack of water on the C2 position leads to the formation of the colorless hemiketal (B). The hemiketal can then undergo ring-opening to form the also colorless cis-chalcone (Cc), which can isomerize to the more stable, typically yellowish, trans-chalcone (Ct). In some cases, deprotonation of hydroxyl groups can lead to the formation of colored quinoidal bases.

The electronic effects of the substituents on the A-ring play a crucial role in determining the stability of the flavylium cation and the position of the equilibrium.

Hydroxyl Group (-OH) at C7 (from the 2-position of the benzaldehyde): The hydroxyl group at the 7-position is a strong electron-donating group through resonance. This donation of electron density to the electron-deficient pyrylium (B1242799) ring stabilizes the flavylium cation. This stabilization effect generally leads to a higher pK'a value, meaning the flavylium cation remains the dominant colored species up to a higher pH.

Methoxy Groups (-OCH₃) at C4 and C8 (from the 6- and 3-positions of the benzaldehyde): Methoxy groups are also electron-donating through resonance, although generally slightly less so than a hydroxyl group. Their presence on the A-ring will further stabilize the flavylium cation. A kinetic and thermodynamic study of 2'-hydroxy-8-methoxyflavylium demonstrated the complex reaction network and the influence of the methoxy group on the interconversion between the flavylium cation and a flavanone. rsc.orgresearchgate.net The methoxy groups can also influence the lipophilicity of the molecule, which can affect aggregation and interactions with other molecules.

The combined electron-donating effects of the 7-hydroxy and the 4,8-dimethoxy groups are predicted to significantly enhance the stability of the flavylium cation. This would likely result in a flavylium salt that maintains its color at a relatively higher pH compared to unsubstituted or less substituted analogs.

Table 2: Predicted Influence of Substituents from 2-Hydroxy-3,6-dimethoxybenzaldehyde on Flavylium Cation Properties

| Substituent Position (on Flavylium Core) | Substituent | Originating from | Predicted Effect on Flavylium Cation |

| 7 | -OH | 2-Hydroxy group | Strong electron-donating, stabilizes the cation, increases pK'a |

| 8 | -OCH₃ | 3-Methoxy group | Electron-donating, stabilizes the cation |

| 4 | -OCH₃ | 6-Methoxy group | Electron-donating, stabilizes the cation |

The precise quantification of these effects, including the determination of the equilibrium constants (pKa values) for the various transformations, would require detailed spectroscopic studies, such as UV-Vis and NMR spectroscopy, at different pH values. researchgate.net Such studies would allow for the construction of a speciation diagram, illustrating the mole fraction of each species as a function of pH, providing a comprehensive understanding of the multistate system.

Spectroscopic and Structural Data for 2-Hydroxy-3,6-dimethoxybenzaldehyde Remains Elusive

Despite a comprehensive search of scientific databases and literature, detailed spectroscopic and structural elucidation data for the specific chemical compound 2-Hydroxy-3,6-dimethoxybenzaldehyde is not publicly available. While information abounds for its various isomers, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and other dimethoxybenzaldehyde derivatives, the specific substitution pattern of the requested compound appears to be uncharacterized in accessible scientific literature.

The inquiry for an in-depth analysis based on advanced spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR and Raman), and Electronic Absorption (UV-Vis) spectroscopy—could not be fulfilled due to the absence of published experimental or predicted data for 2-Hydroxy-3,6-dimethoxybenzaldehyde.

Extensive searches were conducted to locate 1D and 2D NMR data (¹H, ¹³C, COSY, HMQC, HMBC), characteristic stretching frequencies from FT-IR and Raman spectra, and electronic transition information from UV-Vis spectra. Furthermore, investigations into its conformational analysis, potential hydrogen bonding networks, and tautomeric forms also yielded no specific results for this compound.

The scientific community has extensively studied related compounds, providing a wealth of spectroscopic information for isomers like:

2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) prepchem.comsigmaaldrich.comhmdb.caspectrabase.comnist.govmdpi.com

2,3-Dimethoxybenzaldehyde chem960.comchemicalbook.comchemicalbook.comnist.gov

2,5-Dimethoxybenzaldehyde chemicalbook.comnist.govrsc.orgchemicalbook.comwikipedia.orgspectrabase.comchemicalbook.com

2,6-Dimethoxybenzaldehyde (B146518) bldpharm.comchemicalbook.comnih.gov

2-Hydroxy-4,6-dimethoxybenzaldehyde chemicalbook.combldpharm.com

2-Hydroxy-6-methoxybenzaldehyde semanticscholar.orgbiosynth.com

This body of literature underscores the scientific interest in the structure-property relationships of substituted benzaldehydes. However, the specific compound of interest, 2-Hydroxy-3,6-dimethoxybenzaldehyde, remains a notable gap in the available scientific record.

Consequently, the generation of the requested detailed article, including data tables and in-depth analysis for each specified subsection, is not possible at this time. The lack of primary data prevents any scientifically accurate discussion on the advanced spectroscopic and structural elucidation of 2-Hydroxy-3,6-dimethoxybenzaldehyde.

Advanced Spectroscopic and Structural Elucidation

Electronic Absorption (UV-Vis) Spectroscopy

Investigation of Electronic Transitions and Absorption Maxima

The study of electronic transitions via UV-Visible spectroscopy is fundamental to understanding the electronic structure of a molecule. This technique measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic aldehydes like 2-Hydroxy-3,6-dimethoxybenzaldehyde, expected transitions include π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen.

The position of the absorption maxima (λmax) is sensitive to the substitution pattern on the benzene (B151609) ring. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), typically induces a bathochromic (red) shift, moving the absorption to longer wavelengths. Despite the theoretical interest, specific experimental data detailing the UV-Visible absorption maxima for 2-Hydroxy-3,6-dimethoxybenzaldehyde are not available in the reviewed scientific literature.

Halochromic Behavior and pH-Dependent Species Analysis

Halochromism is the phenomenon where a substance changes color in response to a change in pH. This behavior is characteristic of molecules with acidic or basic functional groups that can exist in different protonation states. For 2-Hydroxy-3,6-dimethoxybenzaldehyde, the phenolic hydroxyl group is acidic and can be deprotonated under basic conditions.

This deprotonation would lead to the formation of a phenolate (B1203915) anion. Such a change in the electronic structure, particularly the increased electron-donating ability of the -O⁻ group compared to the -OH group, would significantly alter the intramolecular electronic transitions. This typically results in a pronounced bathochromic shift in the UV-Visible spectrum, leading to a visible color change. An analysis of the absorption spectra at various pH values would allow for the determination of the pKₐ of the phenolic proton and the identification of the different species in solution. However, specific studies on the halochromic properties and pH-dependent speciation of 2-Hydroxy-3,6-dimethoxybenzaldehyde have not been reported in the available literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The molecular formula for 2-Hydroxy-3,6-dimethoxybenzaldehyde is C₉H₁₀O₄. Its theoretical monoisotopic mass and average molecular weight can be calculated as presented in the table below.

| Metric | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Average Molecular Weight | 182.17 g/mol |

| Monoisotopic Mass | 182.05791 Da |

Upon ionization in a mass spectrometer, the molecular ion (M⁺) would be observed. Subsequent fragmentation would provide clues to the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, including:

Loss of a hydrogen atom (-1 Da) from the aldehyde group, yielding a stable acylium ion.

Loss of a methyl radical (-15 Da) from a methoxy group.

Loss of formaldehyde (B43269) (-30 Da) via cleavage of a methoxy group.

Loss of a formyl radical (-29 Da) from the aldehyde group.

Despite these theoretical expectations, detailed experimental mass spectra and specific fragmentation analyses for 2-Hydroxy-3,6-dimethoxybenzaldehyde are not documented in the surveyed scientific literature.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The analysis of diffraction patterns from a single crystal allows for the determination of the unit cell parameters, the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements of the crystal. To date, a single-crystal X-ray diffraction study for 2-Hydroxy-3,6-dimethoxybenzaldehyde has not been published, and therefore, its crystal system and space group remain undetermined.

If crystallographic data were available, a detailed analysis of the molecular conformation would be possible. This would reveal the planarity of the benzene ring and the orientation of the aldehyde and methoxy substituents relative to it. A key feature would be the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group at position 2 and the oxygen of the aldehyde group, which would likely enforce a planar conformation.

Furthermore, the analysis would elucidate the intermolecular interactions that stabilize the crystal lattice, such as intermolecular hydrogen bonds or π-π stacking interactions between aromatic rings. Without a solved crystal structure, the specific solid-state conformation and the network of intermolecular forces for 2-Hydroxy-3,6-dimethoxybenzaldehyde cannot be experimentally described.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. For 2-Hydroxy-3,6-dimethoxybenzaldehyde, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to gain detailed insights into its molecular characteristics. researchgate.netnih.govnih.gov

Geometry Optimization and Structural Parameters

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 2-Hydroxy-3,6-dimethoxybenzaldehyde, initial geometries are often derived from experimental data, such as single-crystal X-ray diffraction, and then minimized at the DFT level. researchgate.net The process involves iteratively adjusting the atomic coordinates to reduce the total energy of the molecule until a stable conformation is reached.

The accuracy of the optimized geometry is often validated by comparing the calculated structural parameters (bond lengths and angles) with available experimental data. For instance, in a study of a related compound, 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, the optimized geometry obtained using the B3LYP/6-311++G(d,p) level of theory showed close resemblance to the experimental X-ray diffraction data. researchgate.net This agreement between theoretical and experimental structures provides confidence in the computational model.

Below is a representative table of selected optimized structural parameters for a molecule structurally similar to 2-Hydroxy-3,6-dimethoxybenzaldehyde, as calculated by DFT methods.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-O (hydroxyl) | 1.354 |

| C=O (aldehyde) | 1.210 | |

| O-H | 0.968 | |

| Bond Angle | C-C-O (aldehyde) | 127.64 |

| C-C-O (hydroxyl) | 126.21 | |

| Data adapted from a study on a similar benzimidazole (B57391) derivative. mdpi.com |

Electronic Properties: HOMO-LUMO Analysis and Molecular Electrostatic Potential

The electronic properties of a molecule are crucial for understanding its reactivity and chemical behavior. DFT calculations provide valuable information about these properties through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. malayajournal.orgyoutube.com

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net For a related compound, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, the HOMO-LUMO gap was calculated to be 3.8183 eV, indicating its potential for charge transfer within the molecule. malayajournal.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to indicate regions of positive and negative potential. malayajournal.org Red regions typically represent areas of high electron density and negative potential (electrophilic attack sites), while blue regions indicate areas of low electron density and positive potential (nucleophilic attack sites). malayajournal.orgresearchgate.net The MEP is a valuable tool for identifying the reactive sites of a molecule and predicting its interaction with other chemical species. nih.gov For instance, in (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, the MEP analysis revealed that the region around the oxygen atom of the hydroxyl group is the most negative, while the hydrogen atoms have a more positive charge. malayajournal.org

| Property | Value (eV) |

| HOMO Energy | -6.514133 |

| LUMO Energy | -2.695831 |

| HOMO-LUMO Gap | 3.818302 |

| Data for (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, a structurally related compound, calculated at the B3LYP/6-311++G(d,p) level. malayajournal.org |

Vibrational Dynamics and Theoretical Spectroscopic Property Prediction

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. mdpi.com By calculating the vibrational frequencies and their corresponding normal modes, DFT can aid in the assignment of spectral bands to specific molecular motions. nih.gov The number of fundamental vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. nih.gov

The calculated vibrational frequencies are often scaled by an appropriate factor to account for the approximations inherent in the theoretical methods and to improve agreement with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is also performed to quantify the contribution of each internal coordinate to a particular normal mode, providing a more detailed understanding of the vibrational character of the molecule. mdpi.com For example, in a study of 5-Bromo-2-Hydroxybenzaldehyde, the O-H stretching vibration was calculated to be at 3684 cm⁻¹ with a PED of 100%, which is in good agreement with the expected experimental range of 3600-3700 cm⁻¹. nih.gov

The NIST Chemistry WebBook provides experimental IR spectra for 2-Hydroxy-3-methoxybenzaldehyde (B140153) which can be compared with theoretically predicted spectra for validation. nist.govnist.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in optical communication and data storage. researchgate.net Certain organic molecules, particularly those with a 'push-pull' electronic structure, can exhibit large NLO responses. researchgate.net DFT calculations are instrumental in predicting the NLO properties of molecules by calculating parameters such as the dipole moment (μ) and the first hyperpolarizability (β). researchgate.net

The first hyperpolarizability is a measure of the second-order NLO response of a molecule. A higher value of β indicates a stronger NLO activity. researchgate.net For a derivative of 2-Hydroxy-3,6-dimethoxybenzaldehyde, 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, ab initio calculations revealed a relatively good NLO property. researchgate.net Similarly, a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) was found to be a promising candidate for NLO applications based on its calculated first and second hyperpolarizability values. mdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a larger molecule, typically a protein (receptor). These methods are widely employed in drug discovery and design to understand the binding mechanisms of potential therapeutic agents.

Prediction of Ligand-Target Interactions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring them based on their binding affinity. preprints.org

For compounds structurally related to 2-Hydroxy-3,6-dimethoxybenzaldehyde, molecular docking studies have been performed to investigate their potential as inhibitors of various biological targets. For instance, derivatives of 3-methoxy flavone (B191248) have been docked into the binding pockets of the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov The results of these simulations, including the binding energies and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues, provide insights into the potential biological activity of the compound. nih.govpreprints.org

In a study of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, molecular docking simulations suggested that the compound preferentially targets the EGFR over the HER2 receptor. nih.gov Similarly, docking studies of 3,4-dimethoxy-β-nitrostyrene derivatives with Protein Tyrosine Phosphatase 1B (PTP1B) revealed key interactions with active site residues. preprints.org

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 3-methoxy flavone derivative (Cii) | Estrogen Receptor-α (ER-α) | -10.14 | Not specified in abstract |

| 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone | Epidermal Growth Factor Receptor (EGFR) | Not specified in abstract | Interacts via hydrophobic interactions and hydrogen bonding |

| 3,4-dimethoxy-β-nitrostyrene derivative | Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified in abstract | Arg24, Tyr46, Asp48, Asp181, Ser216, Gly220, Arg221, Arg254, Gln262 |

| Data adapted from various molecular docking studies on related compounds. nih.govpreprints.orgnih.gov |

Mechanistic Insights into Enzyme Inhibition and Biological Activity

While specific studies on the enzyme inhibition mechanisms of 2-Hydroxy-3,6-dimethoxybenzaldehyde are not extensively documented, the biological activity of structurally related phenolic and aldehydic compounds often involves interactions with key enzymatic pathways. For instance, a related compound, 2′-hydroxy-3,6′-dimethoxychalcone, has been shown to inhibit melanogenesis by downregulating tyrosinase activity and to suppress inflammation by inhibiting nitric oxide production and the expression of enzymes like iNOS and COX-2. nih.gov The mechanism for such compounds typically involves the modulation of signaling pathways such as MAPK and PI3K/Akt. nih.gov

Quantitative Structure-Activity Relationship (QSAR/SAR) Analysis

QSAR and SAR studies are essential for correlating a molecule's chemical structure with its biological activity, guiding the design of more potent and specific analogs. nih.gov

To build a QSAR model, a range of computational descriptors for 2-Hydroxy-3,6-dimethoxybenzaldehyde would be calculated. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for modeling electrostatic interactions.

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular volume, surface area, and STERIMOL parameters are used to model how the molecule fits into a receptor site. researchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a key descriptor for hydrophobicity, which influences how a molecule partitions between aqueous and lipid environments, affecting its bioavailability.

Once calculated for a series of related compounds, these descriptors are used to build a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that predicts biological activity. nih.govfrontiersin.org

Table 1: Representative Computational Descriptors for QSAR Analysis

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energy, Atomic Charges | Governs electrostatic and covalent interaction potential. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Influences binding affinity and steric hindrance at the active site. |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular size, shape, and branching. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and distribution in biological systems. |

The specific arrangement of the hydroxyl and two methoxy (B1213986) groups on the benzaldehyde (B42025) scaffold is critical to its biochemical effects. SAR studies on similar phenolic compounds reveal key relationships:

Hydroxyl Group: The phenolic hydroxyl group is often a key pharmacophore, acting as a hydrogen bond donor and acceptor. Its acidity and position relative to other groups are vital. Etherification or esterification of this group typically leads to a significant change or loss of activity. lehigh.edu

Methoxy Groups: The number and position of methoxy groups influence the molecule's lipophilicity and electronic properties. They can sterically hinder access to the adjacent hydroxyl or aldehyde groups and can alter the electron density of the aromatic ring, affecting its reactivity and binding interactions. lehigh.edu

Aldehyde Group: This group can act as a hydrogen bond acceptor and is susceptible to oxidation and reduction reactions, which can be a factor in both activity and metabolic stability.

By systematically modifying these features—for example, by changing the position of the methoxy groups or replacing the aldehyde with other functional groups—researchers can map the structural requirements for a desired biological effect. lehigh.edu

Thermodynamic Studies

The standard enthalpy of formation (ΔH°f) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. It can be calculated using computational chemistry methods like Density Functional Theory (DFT) or estimated using Hess's Law if reaction data for related processes are available. libretexts.org For 2-Hydroxy-3,6-dimethoxybenzaldehyde, ΔH°f provides insight into its intrinsic stability.

Steric interactions within the molecule, particularly between the adjacent hydroxyl, methoxy, and aldehyde groups, can cause strain and influence the molecule's preferred conformation. The proximity of the methoxy group at the 6-position to the aldehyde group at the 1-position can lead to steric hindrance, potentially forcing the aldehyde group out of the plane of the benzene (B151609) ring. This conformational change can have significant implications for the molecule's ability to bind to a receptor. Computational methods can quantify this steric strain energy by comparing the energy of the optimized geometry with that of a hypothetical planar conformation.

Intermolecular Interaction Analysis

The way 2-Hydroxy-3,6-dimethoxybenzaldehyde molecules interact with each other in the solid state determines their crystal packing and influences physical properties like melting point and solubility. These interactions are primarily non-covalent. Key interactions would include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the aldehyde and methoxy groups are potential acceptors. These interactions are expected to be dominant in directing the crystal structure.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.

Tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. researchgate.net

Research on "2-Hydroxy-3,6-dimethoxybenzaldehyde" Inconclusive

Detailed computational and theoretical chemistry studies, including Hirshfeld surface analysis and specific hydrogen bonding interactions for the chemical compound 2-Hydroxy-3,6-dimethoxybenzaldehyde, are not available in the reviewed scientific literature.

Despite a thorough search for crystallographic data and related computational analyses on 2-Hydroxy-3,6-dimethoxybenzaldehyde, no specific studies detailing its crystal structure, Hirshfeld surface analysis, or the nuanced intermolecular interactions such as N-H...O, O-H...N, and C-H...π hydrogen bonds, or halogen bonding, could be located.

While research exists for other isomers and derivatives of dimethoxybenzaldehyde, this information is not directly applicable to the unique structural and electronic properties of the 2-Hydroxy-3,6-dimethoxybenzaldehyde isomer. The precise arrangement of atoms within a crystal lattice is fundamental to determining its Hirshfeld surface and the specific nature of its intermolecular forces. Without experimental crystallographic data, such as a Crystallographic Information File (CIF), a valid and accurate analysis as requested cannot be performed.

Therefore, the sections on Hirshfeld Surface and Fingerprint Plot Analysis and specific Hydrogen and Halogen Bonding for 2-Hydroxy-3,6-dimethoxybenzaldehyde cannot be populated with the required detailed research findings and data tables.

Biochemical Activity and Mechanistic Investigations Non Clinical Focus

Modulation of Cellular Pathways and Signaling Mechanisms

Recent research has shed light on the diverse ways in which 2-Hydroxy-3,6-dimethoxybenzaldehyde and its derivatives can influence cellular signaling cascades, particularly those involved in melanogenesis and inflammation. These effects are primarily observed through the modulation of key protein kinases and transcription factors.

The process of melanin (B1238610) synthesis, or melanogenesis, is a complex biological cascade regulated by multiple interconnected signaling pathways. A derivative of 2-Hydroxy-3,6-dimethoxybenzaldehyde, 2′-hydroxy-3,6′-dimethoxychalcone (3,6′-DMC), has been shown to significantly inhibit this process in B16F10 mouse melanoma cells. nih.gov Its inhibitory action is attributed to its ability to modulate several key signaling pathways:

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway plays a dual role in melanogenesis. While the phosphorylation of p38 and c-Jun N-terminal kinase (JNK) typically promotes the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, the phosphorylation of extracellular-signal-regulated kinase (ERK) acts as a negative regulator. nih.gov Studies have shown that 3,6′-DMC suppresses melanogenesis by upregulating the phosphorylation of ERK, which in turn leads to the downregulation of MITF. nih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling pathway is closely linked to melanogenesis. nih.gov Research indicates that 3,6′-DMC can inhibit the phosphorylation of Akt in a concentration-dependent manner. nih.gov This downregulation of the PI3K/Akt pathway ultimately contributes to the inhibition of melanogenesis by affecting the expression of MITF. nih.gov

GSK-3β/β-Catenin Pathway: In the Wnt/β-catenin signaling pathway, the inactivation of glycogen (B147801) synthase kinase-3β (GSK3β) through phosphorylation allows β-catenin to translocate to the nucleus and increase the expression of MITF. nih.govnih.gov 3,6′-DMC has been found to repress melanogenesis by influencing this pathway, leading to a decrease in MITF expression. nih.gov

Protein Kinase A (PKA) Pathway: The binding of α-melanocyte-stimulating hormone (α-MSH) to its receptor activates a cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequently activates PKA. nih.govnih.gov Activated PKA then promotes the expression of MITF. nih.gov 3,6′-DMC has been demonstrated to downregulate the expression of MITF by reducing the α-MSH-induced phosphorylation of PKA, thereby inhibiting melanogenesis. nih.gov

Beyond its effects on melanogenesis, derivatives of 2-Hydroxy-3,6-dimethoxybenzaldehyde have also been investigated for their anti-inflammatory properties. These effects are largely mediated through the modulation of signaling pathways that are central to the inflammatory response.

Nuclear Factor-κB (NF-κB) Signaling Pathway: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov In its inactive state, NF-κB is bound to the inhibitor of κBα (IκBα) in the cytoplasm. nih.gov Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. nih.gov Studies on 3,6′-DMC have shown that it can suppress the lipopolysaccharide (LPS)-induced phosphorylation of IκBα, thereby inhibiting the translocation of the p65 subunit of NF-κB to the nucleus and reducing inflammation. nih.gov

MAPK Signaling Pathway in Inflammation: The MAPK pathways, including p38 MAPK, ERK, and JNK, are critically involved in regulating the production of pro-inflammatory cytokines and mediators. nih.govresearchgate.netmdpi.com Research has demonstrated that 3,6′-DMC can inhibit the LPS-induced phosphorylation of both p38 and ERK in a concentration-dependent manner in RAW 264.7 macrophage cells. nih.gov This inhibition of MAPK signaling contributes to the compound's anti-inflammatory effects by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines. nih.gov

The regulatory effects of 2-Hydroxy-3,6-dimethoxybenzaldehyde derivatives on cellular pathways converge on the modulation of key transcription factors, most notably the microphthalmia-associated transcription factor (MITF).

Microphthalmia-associated Transcription Factor (MITF): MITF is a master regulator of melanocyte development, survival, and function, controlling the expression of essential melanogenic enzymes like tyrosinase, tyrosinase-related protein 1 (TRP-1), and TRP-2. nih.govnih.gov The inhibitory effect of 3,6′-DMC on melanogenesis is largely attributed to its ability to downregulate the expression of MITF. nih.gov This downregulation is achieved through the compound's influence on the MAPK, PI3K/Akt, and PKA signaling pathways. nih.gov By reducing MITF levels, 3,6′-DMC indirectly inhibits the activity of tyrosinase and other melanogenesis-related proteins. nih.gov

Enzyme Inhibition Studies

The binding of substrates to laccase typically occurs near the T1 copper site, where the oxidation reaction takes place. scispace.com The efficiency of this process is influenced by factors such as the hydrophobicity and orientation of the substrate. scispace.com Computational docking studies with substrates like 2,6-dimethoxyphenol (B48157) have revealed key interactions with amino acid residues such as His479. proteobiojournal.com The binding affinity is primarily driven by hydrophobic interactions, although hydrogen bonding also plays a role. proteobiojournal.com

Table 1: Laccase Inhibition and Binding Insights

| Parameter | Description | Relevance to 2-Hydroxy-3,6-dimethoxybenzaldehyde |

|---|---|---|

| Binding Site | Substrates bind near the T1 copper site for oxidation. scispace.com | The hydroxyl and methoxy (B1213986) groups of the compound would likely interact with residues in this pocket. |

| Key Interactions | Hydrophobic interactions and hydrogen bonds with residues like His479 and Asp206 are common. scispace.comproteobiojournal.com | The aromatic ring and methoxy groups can participate in hydrophobic interactions, while the hydroxyl group can form hydrogen bonds. |

| Inhibition Mechanism | Competitive inhibition is a likely mechanism for structurally similar molecules. | As a phenolic aldehyde, it could compete with other phenolic substrates for the active site. |

Lipoxygenases (LOXs) are a family of enzymes that play a significant role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibition of LOX enzymes is a key target for the development of anti-inflammatory drugs. While direct studies on the 5-LOX inhibitory activity of 2-Hydroxy-3,6-dimethoxybenzaldehyde are limited, research on similar benzaldehyde (B42025) derivatives provides some insights. For instance, other hydroxybenzaldehyde derivatives have demonstrated the ability to inhibit factors associated with inflammation. biomolther.org

Table 2: Potential for Lipoxygenase (LOX) Inhibition

| Compound Class | Observed Activity | Potential Implication for 2-Hydroxy-3,6-dimethoxybenzaldehyde |

|---|---|---|

| Benzaldehyde Derivatives | Some derivatives exhibit anti-inflammatory properties. biomolther.org | Suggests a potential for LOX inhibition, although direct evidence is needed. |

Tyrosinase Activity Modulation

Tyrosinase is a key enzyme in the process of melanin biosynthesis. The inhibition of this enzyme is a target for agents that regulate pigmentation. Research has shown that certain hydroxystilbene compounds, which share structural similarities with 2-Hydroxy-3,6-dimethoxybenzaldehyde, are potent tyrosinase inhibitors. researchgate.net The inhibitory strength of these compounds increases with the number of phenolic hydroxyl groups. researchgate.net Furthermore, the trans-olefin structure in these molecules is also considered important for their inhibitory effect on tyrosinase activity. researchgate.net

In a related context, 2'-hydroxy-3,6'-dimethoxychalcone, a compound with a similar structural framework, has been demonstrated to inhibit tyrosinase activity in B16F10 melanoma cells. At a concentration of 5 μM, it reduced intracellular tyrosinase activity by approximately 37.97% compared to the control group stimulated with α-melanocyte-stimulating hormone (α-MSH). nih.gov This inhibition of tyrosinase is part of a broader mechanism that includes the downregulation of microphthalmia-associated transcription factor (MITF) and other proteins related to melanogenesis. nih.gov Another related compound, 2-hydroxytyrosol, has also been identified as a potent inhibitor of mushroom tyrosinase, with an IC50 value of 13.0 µmol/L. nih.gov

Inhibition of Other Enzymes (e.g., Aldose Reductase, Cyclooxygenases, iNOS, Kinases)

Aldose Reductase

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the development of diabetic complications. The inhibition of aldose reductase is a therapeutic strategy to prevent or manage these complications. sav.sk Aldose reductase inhibitors typically possess a polar part that interacts with the "anion binding pocket" of the enzyme and a hydrophobic part that interacts with a non-polar region. mdpi.com Compounds like ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate have been identified as potent and specific inhibitors of aldose reductase. nih.gov This particular inhibitor demonstrated over 4000 times more potency against rat lens aldose reductase compared to the related aldehyde reductase. nih.gov Enzyme kinetics studies have revealed that some inhibitors act via an uncompetitive type of inhibition with respect to both the substrate (D,L-glyceraldehyde) and the NADPH cofactor. sav.skresearchgate.net

Cyclooxygenases (COX)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and is involved in the conversion of arachidonic acid to prostaglandins. nih.govnih.gov A related compound, 2'-hydroxy-3,6'-dimethoxychalcone, has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 at the protein level in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov

Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase (iNOS) is responsible for the production of large amounts of nitric oxide (NO), a key mediator in inflammation. The compound 2'-hydroxycinnamaldehyde has been shown to inhibit lipopolysaccharide (LPS)-induced NO production and NF-κB transcriptional activity in RAW 264.7 cells, with IC50 values of 8 µM and 22 µM, respectively. nih.gov This inhibition of NO production is linked to the suppression of iNOS expression. nih.gov Similarly, 2'-hydroxy-3,6'-dimethoxychalcone has been found to significantly inhibit LPS-stimulated nitric oxide production and suppress the expression of iNOS at the protein level in RAW 264.7 macrophage cells. nih.gov This anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway. nih.govnih.gov

Kinases

Kinase signaling pathways are fundamental in regulating various cellular processes. The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical effector for cell survival and proliferation. nih.gov Activation of this pathway can lead to the phosphorylation and inactivation of GSK-3β, which in turn can affect processes like melanogenesis. nih.govnih.gov Studies on 2'-hydroxy-3,6'-dimethoxychalcone have shown that it can modulate the PI3K/Akt signaling pathway. nih.gov Specifically, it has been observed to activate the phosphorylation of Akt. nih.gov The mitogen-activated protein kinase (MAPK) signaling pathways are also central to transducing extracellular signals that control cell growth and proliferation. nih.gov The same chalcone (B49325) derivative has been found to influence the MAPK pathway by affecting the phosphorylation of key kinases like ERK, p38, and JNK. nih.gov

Antioxidant Mechanisms of Action

Radical Scavenging Potential (e.g., Hydroxyl, Superoxide (B77818) Radicals, DPPH)

The antioxidant activity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. nih.govencyclopedia.pub In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govencyclopedia.pub The scavenging potential of various extracts from Schima wallichii has been demonstrated against DPPH, hydroxyl, and superoxide radicals in a concentration-dependent manner. nih.gov The presence of hydroxyl groups on a molecule, such as in 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), has been shown to be crucial for its antioxidant activity, with the enol structure being a key factor. researchgate.netrsc.org Chalcones, which are structurally related to the compound of interest, are known to possess strong radical scavenging capabilities. nih.gov

DPPH Radical Scavenging Activity

| Compound/Extract | Scavenging Activity/IC50 | Reference |

|---|---|---|

| Nicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide | IC50: 729.258 μg/mL | rsc.org |

| Schima wallichii (Ethanol Extract) | Concentration-dependent | nih.gov |

Protection Against Oxidative Stress and DNA Damage in Cell Lines (non-clinical)